molecular formula C6H10O3<br>C2H3OCH2OCH2C2H3O<br>C6H10O3 B154856 Diglycidyl ether CAS No. 2238-07-5

Diglycidyl ether

Cat. No. B154856
CAS RN: 2238-07-5
M. Wt: 130.14 g/mol
InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Patent
US04468508

Procedure details

Glycidyl ether of novolak type substituted phenolic resin was produced from the novolak type phenolic resin synthesized in Example 1, using a 1-liter flask equipped with a thermometer, dropping funnel, stirrer, and separating tube with cooler. In the flask were placed 1.0 mol (as phenolic hydroxyl group) of novolak type phenolic resin, 7.0 mols of epichlorohydrin, and 0.4 times (by weight) as much dioxane as epichlorohydrin. Then, 48% NaOH (1.0 mol as NaOH) was added dropwise over 4 hours. During this time, epichlorohydrin, dioxane, and water were azeotropically boiled at 58° to 60° C. under reduced pressure (150 mmHg) and cooled in the separating tube, whereby the organic layer containing major amounts of epichlorohydrin and dioxane were returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, epichlorohydrin and dioxane were distilled away, and the reaction product was dissolved in methyl isobutyl ketone. Then the salt formed as a by-product was filtered out, and then methyl isobutyl ketone was distilled away. Thus, there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This product was found to contain 0.029% (290 ppm) of hydrolyzable chlorine and to have an epoxy equivalent of 203, a softening point of 62° C., and a density of 1.19 g/cm3.
Quantity
7 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[O:6]1C[CH2:10][O:9][CH2:8][CH2:7]1.[OH-].[Na+]>O>[CH2:1]([O:6][CH2:7][CH:8]1[O:9][CH2:10]1)[CH:3]1[O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
7 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
separating tube with cooler
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the separating tube, whereby the organic layer
DISTILLATION
Type
DISTILLATION
Details
epichlorohydrin and dioxane were distilled away
DISSOLUTION
Type
DISSOLUTION
Details
the reaction product was dissolved in methyl isobutyl ketone
CUSTOM
Type
CUSTOM
Details
Then the salt formed as a by-product
FILTRATION
Type
FILTRATION
Details
was filtered out
DISTILLATION
Type
DISTILLATION
Details
methyl isobutyl ketone was distilled away

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.